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Compound of Interest

Compound Name: 4-Methyl-3-sulfamoylbenzoic acid

L Get Quote

Cat. No.: B1361579

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-3-sulfamoylbenzoic acid, a versatile sulfonamide derivative, serves as a valuable
scaffold in medicinal chemistry. Its structural features allow for the design and synthesis of
potent and selective modulators of various biological targets. This document provides an
overview of its applications in drug development, focusing on its role as a precursor for
carbonic anhydrase inhibitors, ecto-nucleoside triphosphate diphosphohydrolases (NTPDases)
inhibitors, and lysophosphatidic acid (LPA) receptor agonists. Detailed protocols for synthesis
and relevant biological assays are provided to facilitate further research and development.

Physicochemical Properties

Property Value Reference
CAS Number 20532-05-2 [1]
Molecular Formula CsHsNO4S [1]
Molecular Weight 215.23 g/mol [1]
Appearance White to off-white solid

Melting Point 267-269 °C

pKa (Predicted) 3.84+0.10
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Applications in Drug Development

The 4-methyl-3-sulfamoylbenzoic acid scaffold has been successfully employed to develop
inhibitors and agonists for several important drug targets.

Carbonic Anhydrase Inhibition

Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors.[2] Derivatives
of 4-methyl-3-sulfamoylbenzoic acid can be synthesized to target various CA isoforms, which
are implicated in diseases such as glaucoma, epilepsy, and cancer.[2][3] The primary
sulfonamide group is crucial for coordinating with the zinc ion in the active site of the enzyme.

Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms by Sulfamoylbenzoic Acid

Derivatives
Inhibition Constant
Compound Target Isoform (K) Reference
i
Benzamide-4-
sulfonamide hCA I 5.3-334 nM [4]

Derivatives

Benzamide-4-
_ Low nanomolar to
sulfonamide hCA Il [4]
o subnanomolar
Derivatives

Benzamide-4-
) Low nanomolar to
sulfonamide hCAVII [4]
o subnanomolar
Derivatives

Benzamide-4-
_ Low nanomolar to
sulfonamide hCA IX [4]
L subnanomolar
Derivatives

Pyridine-3- ]
) Varied (low nanomolar
sulfonamide hCA 1, 11, IX, Xl ) [5]
to micromolar)

Derivatives
Hydrazide- Varied (selective

_ _ hCA I, IX, XII o [6]
sulfonamide Hybrids inhibition observed)
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NTPDase Inhibition

Ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) are involved in regulating
purinergic signaling by hydrolyzing extracellular ATP and ADP.[7] Inhibition of NTPDases is a
therapeutic strategy for conditions like thrombosis, inflammation, and cancer.[8][9]
Sulfamoylbenzoic acid derivatives have been identified as potent and selective inhibitors of

various h-NTPDase isoforms.[8]

Quantitative Data: Inhibition of h-NTPDase Isoforms by Sulfamoyl-benzamide Derivatives
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Compound Target Isoform ICs0 (M) Reference

N-(4-bromophenyl)-4-
chloro-3-(morpholine-
4- h-NTPDasel 2.88+0.13 [819]
carbonyl)benzenesulf

onamide (3i)

N-(4-
methoxyphenyl)-3-

) h-NTPDase2 0.27 £0.08 [819]
(morpholinosulfonyl)b

enzamide (3f)

5-(N-

benzylsulfamoyl)-2-

chloro-N-(4- h-NTPDase2 0.29 £ 0.07 [819]
methoxyphenyl)benza

mide (3j)

2-chloro-N-

cyclopropyl-5-(N-

yelopropyl-5- h-NTPDase2 0.13+0.01 [8][9]
cyclopropylsulfamoyl)

benzamide (4d)

N-(4-bromophenyl)-4-
chloro-3-(morpholine-
4- h-NTPDase3 0.72+0.11 [8]
carbonyl)benzenesulf

onamide (3i)

2-chloro-5-(N-
cyclopropylsulfamoyl) h-NTPDase8 0.28 £ 0.07 [8]

benzoic acid (2d)

LPA Receptor Agonism

Lysophosphatidic acid (LPA) receptors are G protein-coupled receptors (GPCRSs) that mediate
a variety of cellular processes, including cell survival and proliferation.[10][11] The LPAz
receptor, in particular, is a target for developing anti-apoptotic and radioprotective agents.[10]
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Sulfamoyl benzoic acid analogues have been designed as specific and potent agonists of the
LPA: receptor.[10][12]

Quantitative Data: Agonist Activity of Sulfamoyl Benzoic Acid Analogues at the LPA2 Receptor

Compound Target Receptor ECso (nM) Reference

5-chloro-2-(N-(4-(1,3-
dioxo-1H-
benzo[de]isoquinolin-
2(3H)-
yl)butyl)sulfamoyl)ben
zoic acid (11d)

LPA: 0.00506 + 0.00373 [10][12]

Fluoro-substituted
LPA: 0.15 +0.02 [12]
analogue (11c)

Bromo-substituted
LPA: 60.90 + 9.39 [12]
analogue (8c)

Diuretic Activity

Sulfamoylbenzoic acid derivatives are structurally related to loop diuretics like furosemide and
can exhibit potent diuretic effects.[13] They act by inhibiting the Na*-K+-2Cl~ symporter
(NKCC2) in the thick ascending limb of the loop of Henle.[13] While some applications aim to
minimize this effect, it remains a key therapeutic area for this class of compounds.[14]

Experimental Protocols
Synthesis of 4-Methyl-3-sulfamoylbenzoic Acid

This protocol describes a general method for the synthesis of 4-methyl-3-sulfamoylbenzoic
acid starting from p-toluic acid.

Workflow for the Synthesis of 4-Methyl-3-sulfamoylbenzoic Acid
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p-Toluic Acid Chlorosulfonic Acid

Chlorosulfonation

4-Methyl-3-(chlorosulfonyl)benzoic Acid Concentrated Ammonia

4-Methyl-3-sulfamoylbenzoic Acid

Click to download full resolution via product page

Caption: Synthesis of 4-Methyl-3-sulfamoylbenzoic Acid.

Materials:

¢ p-Toluic acid

¢ Chlorosulfonic acid

¢ Concentrated ammonia water
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Hydrochloric acid (HCI)

Ice

Anhydrous dichloromethane (DCM)

Anhydrous N,N-Dimethylformamide (DMF)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
4-Dimethylaminopyridine (DMAP)

Desired amine

Procedure:

Chlorosulfonation: a. In a suitable reactor, carefully add chlorosulfonic acid. b. While stirring,
gradually add p-toluic acid, maintaining the temperature below 40°C. c. After the addition is
complete, slowly heat the mixture to 130°C and maintain this temperature for several hours.
d. Cool the reaction mixture to room temperature and pour it onto a mixture of ice and water
to precipitate the product, 4-methyl-3-(chlorosulfonyl)benzoic acid. e. Filter the crude product
and wash it with cold water.

Amination: a. Suspend the dried 4-methyl-3-(chlorosulfonyl)benzoic acid in a reactor
containing concentrated ammonia water at a temperature below 30°C. b. Stir the mixture for
several hours at 30°C. c. Acidify the reaction mixture with hydrochloric acid to a pH of 2 to
precipitate the final product, 4-methyl-3-sulfamoylbenzoic acid. d. Filter the white solid,
wash with cold water, and dry.

Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol is based on the esterase activity of carbonic anhydrase.[15]

Workflow for Carbonic Anhydrase Inhibition Assay
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Caption: Carbonic Anhydrase Inhibition Assay Workflow.
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Materials:

Purified human carbonic anhydrase isoforms (e.g., hCA I, 1X)

o Assay Buffer (e.g., Tris-HCI, pH 7.4)

e p-Nitrophenyl acetate (substrate)

o Test compounds (derivatives of 4-methyl-3-sulfamoylbenzoic acid) dissolved in DMSO
o Acetazolamide (standard inhibitor)

e 96-well microplate

e Spectrophotometer

Procedure:

Prepare serial dilutions of the test compounds and acetazolamide in the assay buffer.

o To the wells of a 96-well plate, add 20 uL of the diluted compounds or standard. For the
control, add 20 pL of assay buffer with DMSO.

e Add 140 pL of assay buffer to all wells.

e Add 20 pL of the carbonic anhydrase enzyme solution to each well.

e Pre-incubate the plate at room temperature for 10 minutes.

« Initiate the reaction by adding 20 pL of the p-nitrophenyl acetate solution to each well.

o Immediately measure the absorbance at 400-405 nm at regular intervals for 10-20 minutes.
» Calculate the rate of reaction for each concentration of the inhibitor.

o Determine the ICso or Ki value by plotting the percentage of inhibition against the logarithm of
the inhibitor concentration.
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NTPDase Inhibition Assay (Malachite Green Assay)

This colorimetric assay quantifies the inorganic phosphate released from the enzymatic
hydrolysis of ATP.[7][8]

Workflow for NTPDase Inhibition Assay
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Caption: NTPDase Inhibition Assay Workflow.
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Materials:

Recombinant human NTPDase isoforms (e.g., h-NTPDasel, 2, 3, or 8)

e Test compounds dissolved in DMSO

e ATP (substrate)

o Assay Buffer: 50 mM Tris-HCI (pH 7.4), 5 mM CacCl2[8]

e Malachite Green Reagent

e 96-well microplate

e Spectrophotometer

Procedure:

Add 2.5 pL of the test compound at various concentrations to the wells of a 96-well plate. For
the control, add 2.5 pL of DMSO.[7]

e Add 22.5 pL of the NTPDase enzyme solution (diluted in assay buffer) to each well.[7]
e Pre-incubate the plate at 37°C for 15 minutes.[7]

« Initiate the enzymatic reaction by adding 25 pL of ATP solution to each well.[7]
 Incubate the reaction mixture at 37°C for 30-60 minutes.[7]

« Stop the reaction by adding 50 pL of Malachite Green Reagent to each well.
 Incubate at room temperature for 15-20 minutes to allow for color development.

o Measure the absorbance at approximately 620 nm.

» Determine the ICso value by plotting the percentage of inhibition against the logarithm of the
inhibitor concentration.[7]
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LPA Receptor Activation Assay (Calcium Mobilization)

This assay measures the activation of LPA receptors by quantifying the transient increase in
intracellular calcium.[10]

Signaling Pathway for LPA2 Receptor Activation
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Caption: LPAz Receptor Signaling Pathway.
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Materials:

e Cells expressing the human LPA:z receptor (e.g., recombinant cell line)

o Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

o Test compounds (sulfamoyl benzoic acid analogues)

e LPA (standard agonist)

o Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

o 96-well black, clear-bottom microplate

o Fluorescence plate reader with injection capabilities

Procedure:

o Seed the LPA: receptor-expressing cells in a 96-well plate and grow to confluence.

o Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
o Wash the cells with assay buffer to remove excess dye.

» Place the plate in the fluorescence plate reader and monitor the baseline fluorescence.
« Inject the test compounds or LPA at various concentrations into the wells.

o Continuously measure the fluorescence intensity for a set period to capture the transient
calcium flux.

o Calculate the peak fluorescence response for each concentration.

o Determine the ECso value by plotting the fluorescence response against the logarithm of the
agonist concentration.

Conclusion
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4-Methyl-3-sulfamoylbenzoic acid is a privileged scaffold in drug discovery, providing a
foundation for the development of modulators for a range of important biological targets. The
synthetic accessibility and the potential for diverse chemical modifications make it an attractive
starting point for generating compound libraries for high-throughput screening. The protocols
and data presented herein offer a comprehensive resource for researchers engaged in the
exploration and optimization of 4-methyl-3-sulfamoylbenzoic acid derivatives for various
therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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